3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Description
This compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a nitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine. The pyrimidine ring could be formed through a condensation reaction of a 1,3-dicarbonyl compound with guanidine. The piperazine ring could be formed through a reaction of a dicarbonyl compound with ethylenediamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazole and pyrimidine rings are aromatic and planar, while the piperazine ring is non-aromatic and can adopt several different conformations. The nitrile group is linear and polar .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine. The pyrazole and pyrimidine rings could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitrile group could increase its polarity and make it more soluble in polar solvents. The presence of several nitrogen atoms could also make it a good chelating agent .Mechanism of Action
Target of Action
The primary targets of this compound are iNOS and COX-2 proteins . These proteins play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 controls the production of prostaglandin E2 (PGE2), another pro-inflammatory mediator .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been shown to have a high binding affinity to the COX-2 active site, exhibiting similar binding interactions as the native ligand celecoxib . This interaction results in the inhibition of NO and PGE2 production, as well as the production of cytokines (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage cells .
Biochemical Pathways
The compound affects the inflammatory response pathway. When macrophages are stimulated by a pathological injury, they release different pro-inflammatory cytokines like IL-β, IL-6, and TNF-α, and iNOS and COX-2 as inflammatory mediators . By inhibiting iNOS and COX-2, the compound reduces the production of NO and PGE2, thereby reducing inflammation .
Result of Action
The compound’s action results in a significant reduction in inflammation. It has been shown to inhibit NO and PGE2 production, as well as cytokine production, in LPS-induced RAW264.7 macrophage cells . Some compounds showed the highest inhibitory effect on NO production and exhibited high PGE2 inhibition . They also exhibited high cytokines inhibition .
Safety and Hazards
Properties
IUPAC Name |
3-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c18-12-14-15(3-1-4-19-14)23-7-9-24(10-8-23)16-11-17(21-13-20-16)25-6-2-5-22-25/h1-6,11,13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESXBIIDVODTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=CC=C2)C#N)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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